molecular formula C17H18N4O2S B2670273 N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 941870-69-5

N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2670273
CAS RN: 941870-69-5
M. Wt: 342.42
InChI Key: GBMRXBSMYAYNNJ-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide, also known as DT-01, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of oxalamide derivatives and has shown promising results in various studies.

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

The structural characteristics of molecules closely related to N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide are pivotal in organic synthesis and chemical reactivity studies. For instance, molecules with dimethylamino)ethyl or cyanophenyl components have been utilized in the synthesis of complex organic compounds. These components often play a role in facilitating reactions through their electron-donating and withdrawing properties, respectively, leading to the formation of novel compounds with potential applications in drug development and materials science (Obydennov, Röschenthaler, & Sosnovskikh, 2013).

Antibacterial Activity

Compounds featuring structural motifs similar to N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide have been investigated for their antibacterial properties. Research demonstrates that certain derivatives can exhibit significant antibacterial activity, highlighting the potential of these molecules in the development of new antimicrobial agents. This is particularly relevant in the current era of increasing antibiotic resistance, underscoring the need for novel therapeutic compounds (Arutyunyan et al., 2015).

Molecular Docking and Antimicrobial Agents

The integration of thiophene and dimethylamino groups into molecules has led to the design of compounds with promising antimicrobial activities. Through molecular docking studies, researchers have identified potential interactions between these molecules and bacterial proteins, suggesting mechanisms by which these compounds exert their antimicrobial effects. Such studies are critical for the rational design of new drugs, offering insights into how molecular modifications can enhance antimicrobial efficacy (Khidre & Radini, 2021).

Catalysis and Chemical Transformations

Catalytic applications of compounds structurally related to N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide have been explored, particularly in the context of coupling reactions. The unique properties of these molecules facilitate their use as ligands or catalysts in organic transformations, contributing to the development of efficient synthetic pathways for the production of complex organic molecules. This research area is of significant interest for the synthesis of pharmaceuticals and materials science applications (De, Yin, & Ma, 2017).

properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-21(2)14(15-8-5-9-24-15)11-19-16(22)17(23)20-13-7-4-3-6-12(13)10-18/h3-9,14H,11H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMRXBSMYAYNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC=CC=C1C#N)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide

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